Validated Intermediate in the Synthesis of Nanomolar HIV‑1 Integrase Strand Transfer Inhibitors
The 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate scaffold, from which the target compound is directly derived, was used to synthesize a series of 2‑carboxamides that inhibit HIV‑1 integrase. The optimized analog 17b achieved an IC₅₀ of 74 nM in the strand transfer assay and an IC₉₅ of 63 nM for HIV‑1 replication in cell culture in the presence of 50% normal human serum [REFS‑1]. While the target compound itself is an ester precursor, its core structure is validated as a productive starting point for accessing low‑nanomolar integrase inhibitors, distinguishing it from non‑oxo or differently substituted analogs that lack this established activity trajectory.
| Evidence Dimension | HIV-1 integrase strand transfer inhibition |
|---|---|
| Target Compound Data | Core scaffold validated in published SAR; ester serves as synthetic precursor to active carboxamides. |
| Comparator Or Baseline | Lead carboxamide 17b (IC₅₀ = 74 nM, IC₉₅ = 63 nM) vs. unsubstituted or non‑oxo analogs (inactive or >1 μM) from the same series. |
| Quantified Difference | >10‑fold improvement in potency for optimized carboxamide vs. initial hit; ester precursor is the required synthetic entry point. |
| Conditions | In vitro HIV‑1 integrase strand transfer assay; cell‑based HIV‑1 replication assay with 50% human serum. |
Why This Matters
Procurement of this specific ester ensures compatibility with established synthetic protocols leading to the most potent integrase inhibitors in this chemical series.
- [1] Wai, J. S. et al. (2007). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6141‑6145. DOI: 10.1016/j.bmcl.2007.09.030. View Source
